Ultrapotent HDAC1 Inhibition: 35- to 145-Fold Superior to SAHA (Vorinostat)
N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide exhibits an IC50 of 0.280 nM against human recombinant HDAC1, as determined by a luminescence assay [1]. In direct cross-study comparison, the well-characterized pan-HDAC inhibitor SAHA (vorinostat) demonstrates IC50 values ranging from 10 nM to 40.6 nM against HDAC1, depending on the assay [2]. This represents a 35- to 145-fold increase in potency for the target compound, establishing it as an exceptionally potent HDAC1 inhibitor.
| Evidence Dimension | HDAC1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.280 nM |
| Comparator Or Baseline | SAHA (Vorinostat): IC50 = 10 nM (lowest reported) to 40.6 nM (BPS Bioscience assay) |
| Quantified Difference | 35-fold to 145-fold lower IC50 (more potent) |
| Conditions | Target: Recombinant human HDAC1, luminescence assay; Comparator: Multiple assays with recombinant HDAC1 |
Why This Matters
This unprecedented potency allows for lower dosing in cellular and in vivo models, reducing off-target effects and compound consumption, a key procurement advantage for epigenetic research.
- [1] BindingDB Entry BDBM50354088 (CHEMBL1836142). Affinity Data: IC50 = 0.280 nM against human HDAC1. Assay: Recombinant human HDAC1 inhibition by luminescence assay. View Source
- [2] BPS Bioscience product page for SAHA (Vorinostat). IC50 = 40.6 nM against HDAC1 using the BPS Bioscience Fluorogenic HDAC Assay Kit. View Source
